molecular formula C19H16N4O2S B2798743 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034551-37-4

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2798743
CAS No.: 2034551-37-4
M. Wt: 364.42
InChI Key: LFCGFNMBTLIERE-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS Number: 2034551-37-4) is a synthetic compound with a molecular formula of C19H16N4O2S and a molecular weight of 364.42 g/mol . This chemical features a thieno[2,3-d]pyrimidin-4-one core, a scaffold recognized in medicinal chemistry research for its diverse biological activities. The thieno[2,3-d]pyrimidine structure is a privileged structure in drug discovery. Although specific biological data for this exact compound is limited in the public domain, analogs based on the same core structure have been reported to exhibit a range of promising research applications. For instance, derivatives containing the 4-oxothieno[2,3-d]pyrimidine moiety have been investigated for their anti-tumor properties , demonstrating cytotoxic activities and an ability to induce caspase-dependent apoptosis in various cancer cell lines in vitro . Other research has explored similar compounds as potential cysteine protease inhibitors , such as inhibitors of falcipain-2 for anti-malarial research . Historically, this chemical class has also been studied for its antiallergy activity . This product is offered as a chemical tool for qualified researchers to explore its potential physicochemical and biological properties. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(14-3-5-15(6-4-14)22-9-1-2-10-22)20-8-11-23-13-21-18-16(19(23)25)7-12-26-18/h1-7,9-10,12-13H,8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCGFNMBTLIERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Thieno[2,3-d]pyrimidine ring : A bicyclic structure known for various biological activities.
  • Pyrrole moiety : Often associated with anti-cancer properties.
  • Amide linkage : Imparts stability and influences solubility.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Activity
    • Several studies have explored the potential of thieno[2,3-d]pyrimidine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth pathways.
    • A notable study demonstrated that derivatives of this compound inhibited the Wnt/β-catenin signaling pathway, which is crucial in many cancers. This inhibition led to reduced expression of oncogenes such as MYC and Fgf20, highlighting its potential as an anticancer agent .
  • Antioxidant Activity
    • The antioxidant properties of related compounds have been documented extensively. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. The DPPH assay has been commonly used to evaluate such activities, with results indicating significant antioxidant potential .
  • Enzyme Inhibition
    • The compound's ability to inhibit carbonic anhydrase (CA) enzymes has been investigated. Inhibition of specific CA isoforms has implications for treating conditions like glaucoma and cancer. For example, one study identified a derivative with a Ki value of 6.8 nM against hCA XII, suggesting strong inhibitory potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits Wnt/β-catenin signaling; induces apoptosis in cancer cells
AntioxidantScavenges free radicals; demonstrated significant activity in DPPH assays
Enzyme InhibitionStrong inhibition of carbonic anhydrase isoforms

Detailed Findings

  • Anticancer Mechanism : The compound's mechanism involves downregulating critical signaling pathways that promote tumor growth. Its structural features are believed to enhance binding affinity to target proteins involved in these pathways.
  • Antioxidant Mechanism : The antioxidant activity is attributed to the donation of hydrogen atoms to free radicals, forming stable products that do not absorb at specific wavelengths, thus preventing cellular damage.

Comparison with Similar Compounds

Thieno-Pyrimidine Derivatives

  • 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl core: Shared with compounds in (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives).
  • Pyrido-Pyrimidinones (): Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the thieno ring with a pyrido system. The benzodioxol and piperazine groups enhance solubility but may reduce membrane permeability compared to the target’s pyrrol-1-yl substituent .

Benzamide Derivatives

  • 4-(1H-pyrrol-1-yl)benzamide: Similar to benzamide-based inhibitors in (e.g., compound 129: 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine).

Physicochemical Properties

Property Target Compound (Inferred) Compound (Example 53) Derivative (7a-c)
Molecular Weight (g/mol) ~425 (estimated) 589.1 ~450 (estimated)
Melting Point (°C) Not reported 175–178 Not reported
Key Functional Groups Thieno-pyrimidine, pyrrol-1-yl Chromen, pyrazolo-pyrimidine Benzo-oxazine, phenyl-oxadiazole

The higher molecular weight of ’s compound correlates with its chromen and fluorophenyl substituents, which may reduce solubility compared to the target’s benzamide-pyrrole system. The absence of melting point data for the target compound limits direct comparisons .

Q & A

Q. Conflicting biological activity How to ensure reproducibility?

  • Root Cause : Cell line heterogeneity or assay interference (e.g., compound autofluorescence).
  • Solution :
  • Validate assays with positive controls (e.g., staurosporine for cytotoxicity).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

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